1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene

Description

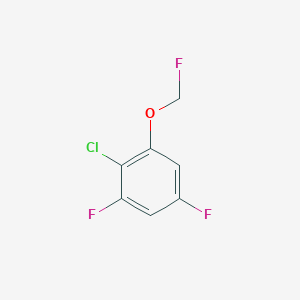

1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine, fluorine, and a fluoromethoxy group. Its molecular formula is C₇H₄ClF₃O, with substituents at positions 1 (chloro), 2 and 4 (fluoro), and 6 (fluoromethoxy). The fluoromethoxy group (-OCH₂F) introduces both electron-withdrawing and steric effects, influencing the compound’s reactivity and physical properties. This compound is of interest in pharmaceutical and agrochemical synthesis due to the strategic placement of halogens and alkoxy groups, which can modulate biological activity and metabolic stability.

Properties

Molecular Formula |

C7H4ClF3O |

|---|---|

Molecular Weight |

196.55 g/mol |

IUPAC Name |

2-chloro-1,5-difluoro-3-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H4ClF3O/c8-7-5(11)1-4(10)2-6(7)12-3-9/h1-2H,3H2 |

InChI Key |

HCVFRBZEINLBLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1OCF)Cl)F)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution Framework

Electrophilic aromatic substitution (EAS) serves as the foundational mechanism for introducing substituents onto the benzene ring. The electron-withdrawing nature of halogens and fluoromethoxy groups directs subsequent substitutions to specific positions, ensuring regioselectivity. For example, the fluoromethoxy group (-OCH₂F) acts as a meta-directing group due to its electron-withdrawing characteristics, influencing the placement of chlorine and fluorine atoms.

Halogenation Strategies

Chlorination and fluorination are critical early steps. Chlorine is often introduced via chlorinating agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃. Fluorination may employ hydrogen fluoride (HF) or fluorinating agents like Selectfluor®, depending on the desired position and reaction conditions. A representative chlorination step from patent literature involves the nitration of 2,4-dichlorofluorobenzene using a mixture of concentrated nitric acid and sulfuric acid at 40–60°C, yielding 2,4-dichloro-5-fluoronitrobenzene with a 95.1% yield.

Stepwise Synthesis and Optimization

The preparation of this compound can be dissected into discrete stages, each requiring meticulous control of temperature, catalysts, and reagent stoichiometry.

Nitration and Bromination

Initial nitration introduces a nitro group, which later facilitates functional group transformations. In one protocol, 2,4-dichlorofluorobenzene undergoes nitration with a HNO₃/H₂SO₄ mixture at 50–60°C, followed by bromination using bromine and potassium bromate in acetic acid at 40°C. This yields 3-bromo-2,4-dichloro-5-fluoronitrobenzene with a 91.9% yield, demonstrating the efficiency of sequential halogenation.

Methoxylation and Fluoromethoxylation

Methoxylation replaces the nitro group with a methoxy group under alkaline conditions. Sodium methoxide (NaOCH₃) in methanol at 60°C is commonly employed, achieving yields exceeding 90%. Subsequent fluorination of the methoxy group to fluoromethoxy requires anhydrous hydrogen fluoride (HF) at elevated temperatures (80°C) and pressures (30–35 kg/cm²), as described in a 2016 patent. This step is critical for introducing the -OCH₂F moiety, with careful venting of byproduct HCl ensuring safety and purity.

Hydrogenation and Diazotization

Catalytic hydrogenation with palladium on carbon (Pd/C) reduces nitro groups to amines, which are then diazotized using nitrous acid (HNO₂) at low temperatures (0–5°C). The diazonium salt intermediate undergoes bromination or chlorination to finalize the substitution pattern. For instance, diazotization of 2,4-dichloro-5-fluoro-3-anisidine followed by bromination yields 2,4-dichloro-5-fluoro-3-methoxybromobenzene with an 84.9% yield.

Comparative Analysis of Synthetic Routes

The choice of reagents and conditions significantly impacts efficiency, safety, and scalability. Below is a comparative table summarizing key methods:

Reaction Optimization and Scalability

Catalyst Selection

Palladium-based catalysts (e.g., Pd/C) are preferred for hydrogenation due to their high activity and recyclability. In contrast, cuprous halides (CuCl, CuBr) facilitate Ullmann-type coupling during diazotization, though their stoichiometric use poses cost challenges.

Solvent Systems

Polar aprotic solvents like dichloromethane (DCM) enhance nitration and diazotization efficiency by stabilizing charged intermediates. However, DCM’s environmental toxicity has spurred interest in alternatives like ethyl acetate or cyclopentyl methyl ether (CPME).

Temperature and Pressure Control

Exothermic reactions like nitration require precise temperature modulation to avoid runaway reactions. High-pressure fluorination steps (e.g., HF at 80°C) demand autoclave reactors rated for 35 kg/cm², increasing capital costs but ensuring safety.

Industrial and Environmental Considerations

Waste Management

HF and HCl byproducts necessitate neutralization with aqueous bases (e.g., NaOH), generating saline wastewater. Closed-loop systems and solvent recovery protocols mitigate environmental impact.

Green Chemistry Alternatives

Recent advances explore ionic liquids as recyclable catalysts for fluoromethoxylation, reducing HF usage. Photocatalytic methods using UV light have also been reported for chlorination, though scalability remains unproven.

Chemical Reactions Analysis

1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.

Common Reagents and Conditions: Typical reagents used in these reactions include nucleophiles such as hydroxide ions, and conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Scientific Research Applications

1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound may be used in the development of pharmaceuticals and other biologically active compounds.

Industry: It is utilized in the manufacture of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine, fluorine, and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The pathways involved may include nucleophilic substitution and other aromatic reactions.

Comparison with Similar Compounds

Positional Isomers

- 1-Chloro-3,4-difluoro-2-(fluoromethoxy)benzene (CAS 1805026-77-0): Shares the same molecular formula (C₇H₄ClF₃O) but differs in substituent positions (1-Cl, 3-F, 4-F, 2-OCH₂F).

- 1-Chloro-3,6-difluoro-2-(fluoromethoxy)benzene (CAS 1805157-12-3): A meta-substituted isomer with fluorine at positions 3 and 6. This arrangement may alter electronic distribution, affecting dipole moments and solubility in polar solvents .

Functional Group Variations

- 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene (CAS 1404194-91-7): Replaces the fluoromethoxy group (-OCH₂F) with a difluoromethoxy group (-OCHF₂). The stronger electron-withdrawing effect of -OCHF₂ increases the compound’s acidity and decreases its boiling point compared to the target compound .

- 1-Chloro-2,4-dinitrobenzene (CAS 97-00-7): Substitutes fluorine and fluoromethoxy groups with nitro (-NO₂) groups. Nitro groups are stronger electron-withdrawing substituents, rendering this compound highly reactive in nucleophilic aromatic substitution but less soluble in non-polar solvents .

Physical Properties

*Molecular weight inferred from structurally similar compounds .

Stability and Environmental Impact

- Thermal Stability : The strong C-F bonds in the target compound likely confer higher thermal stability than chlorinated analogs like 1-chloro-2,4-dinitrobenzene, which decomposes at elevated temperatures to release toxic nitro oxides .

- Biodegradation: Fluorinated compounds generally resist microbial degradation, whereas chlorinated benzenes (e.g., 1-chloro-2,4-dinitrobenzene) are metabolized to chlorophenols in assays involving zinc/acetic acid .

Biological Activity

1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene is an aromatic compound that has garnered attention in various fields of research, particularly for its biological activity. This article explores its biological properties, mechanisms of action, and potential applications, drawing from diverse scientific literature.

Chemical Structure

- Molecular Formula : C7H5ClF3O

- Molecular Weight : 195.57 g/mol

- IUPAC Name : this compound

- Canonical SMILES : ClC1=C(C(=C(C(=C1F)F)OCCF)F)C

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | 105 °C |

| Melting Point | -10 °C |

| Density | 1.45 g/cm³ |

Antimicrobial Activity

Research indicates that halogenated compounds, including fluorinated derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of similar fluorinated compounds against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, allowing for better membrane penetration and interaction with biological molecules. The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways through receptor antagonism.

Case Studies

- Antibacterial Efficacy : In vitro studies demonstrated that the compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship analysis indicated that the presence of fluorine atoms was critical for enhancing antibacterial potency .

- Enzyme Inhibition : Another study explored the compound's potential as an enzyme inhibitor in metabolic pathways. It was found to significantly inhibit the activity of d-alanyl-d-alanine ligase, a crucial enzyme for bacterial cell wall synthesis, suggesting its potential as a lead compound in antibiotic development .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound raises concerns. Preliminary assessments indicate that it may cause skin irritation and has flammable properties . Further toxicological evaluations are necessary to ensure safety for potential therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | Moderate | Enzyme inhibition |

| 3-Bromo-2-chloro-4,5-difluoronitrobenzene | High | Disruption of cell wall synthesis |

| 2-Bromo-1-fluoro-4-nitrobenzene | Low | Unknown |

The comparative analysis shows that while this compound has moderate antimicrobial activity, other compounds exhibit higher efficacy due to different mechanisms of action.

Q & A

Q. What are the recommended synthetic routes for preparing 1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of halogenated aromatic compounds typically involves nucleophilic substitution or electrophilic halogenation. For this compound, a stepwise approach is recommended:

Fluoromethoxy Introduction : Start with a pre-functionalized benzene ring (e.g., 2,4-difluorophenol). Introduce the fluoromethoxy group via alkylation with fluoromethyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

Chlorination : Use chlorinating agents like N-chlorosuccinimide (NCS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce the chlorine atom at the para position.

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., DCM vs. THF) to control reaction kinetics. Purity intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), fluoromethoxy group (δ 4.5–5.0 ppm for -OCH₂F).

- ¹⁹F NMR : Distinct peaks for ortho/para fluorine atoms (δ -110 to -150 ppm) and fluoromethoxy (δ -180 to -220 ppm) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 202 (M⁺) and fragment ions corresponding to loss of Cl (M⁺–35) or -OCH₂F (M⁺–66).

- FT-IR : Confirm C-F stretches (1000–1100 cm⁻¹) and C-Cl (550–750 cm⁻¹) .

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Store in amber vials at 2–8°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of the fluoromethoxy group. Avoid exposure to moisture or strong bases .

- Decomposition Risks : Thermal degradation above 150°C may release HF or Cl₂. Conduct differential scanning calorimetry (DSC) to assess thermal stability .

Advanced Research Questions

Q. How can researchers elucidate reaction mechanisms involving this compound in cross-coupling or aryne generation reactions?

- Methodological Answer :

- Aryne Generation : React with a strong base (e.g., KOtBu) in THF at –78°C to form a benzyne intermediate. Trap with nitriles (e.g., benzonitrile) to synthesize phenanthridine derivatives .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in fluoromethoxy) or computational modeling (DFT) to track bond cleavage/rearrangement. Monitor intermediates via in-situ IR or cryo-ESI-MS .

Q. What computational strategies are effective for predicting the reactivity and regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices for electrophilic attack. The chlorine atom directs electrophiles to the meta position, while fluorines enhance ring electron deficiency .

- Solvent Effects : Simulate solvent polarity (e.g., IEFPCM model) to predict reaction pathways in polar vs. nonpolar media .

Q. How can researchers safely handle intermediates like benzyne derivatives generated from this compound?

- Methodological Answer :

- Controlled Conditions : Use cryogenic reactors (–78°C) and short reaction times to minimize benzyne dimerization.

- Safety Protocols : Employ HF-resistant PPE (neoprene gloves, face shields) and ensure fume hoods with HEPA filters are used. Neutralize waste with Ca(OH)₂ to precipitate fluoride ions .

Q. What strategies are recommended for designing biologically active derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the fluoromethoxy group to -OCH₂CF₃ or introduce sulfonamide moieties at the para position to enhance bioavailability.

- Screening : Use in vitro assays (e.g., antimicrobial MIC tests) with Gram-positive bacteria (S. aureus) to evaluate efficacy. Cross-reference with PubChem bioassay data for similar halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.